molecular formula C11H7Br3 B15230450 2,3-Dibromo-6-(bromomethyl)naphthalene

2,3-Dibromo-6-(bromomethyl)naphthalene

Cat. No.: B15230450
M. Wt: 378.88 g/mol
InChI Key: GAGVPHMIOUPYGA-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-(bromomethyl)naphthalene is a brominated aromatic compound with the molecular formula C11H7Br3. This compound is characterized by the presence of three bromine atoms attached to a naphthalene ring, making it a highly reactive molecule. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2,3-dibromo-6-(bromomethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br3/c12-6-7-1-2-8-4-10(13)11(14)5-9(8)3-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGVPHMIOUPYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1CBr)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

The electrophilic bromination of naphthalene derivatives remains a foundational strategy for introducing bromine atoms at specific positions. For 2,3-Dibromo-6-(bromomethyl)naphthalene, this typically involves a multi-step sequence starting with 6-methylnaphthalene. Initial bromination at the 2- and 3-positions is achieved using elemental bromine (Br₂) in dichloromethane (DCM) or acetic acid under reflux conditions. A critical challenge lies in achieving regioselectivity, as bromination preferentially occurs at the α-positions (1, 4, 5, 8) of naphthalene without directing groups. To circumvent this, substrates such as 6-methyl-2,3-diaminonaphthalene are employed, where amino groups act as ortho/para directors, facilitating bromination at the 2- and 3-positions. Subsequent deamination via diazotization with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) yields 2,3-dibromo-6-methylnaphthalene.

Side-Chain Bromination of Methyl Groups

The conversion of the 6-methyl group to a bromomethyl moiety is achieved through radical bromination using N-bromosuccinimide (NBS) under ultraviolet (UV) light or thermal initiation. For instance, 2,3-dibromo-6-methylnaphthalene dissolved in carbon tetrachloride (CCl₄) reacts with NBS at 80°C to produce the target compound. This method, however, requires meticulous control of reaction time and stoichiometry to avoid over-bromination or degradation. Alternative approaches employ phosphorus tribromide (PBr₃) in diethyl ether, though this necessitates anhydrous conditions and low temperatures (−20°C to 0°C) to suppress side reactions.

Diazotization and Deamination Strategies

Synthesis of 2,3-Dibromo-6-methylnaphthalene

A pivotal intermediate in the synthesis of this compound is 2,3-dibromo-6-methylnaphthalene, which is synthesized via diazotization of 2,3-diamino-6-methylnaphthalene. The diamine precursor is brominated using dibromohydantoin in DCM at 0–5°C, achieving a yield of 90.2%. Diazotization is then performed by treating the diamino compound with sodium nitrite and sulfuric acid in ethanol, followed by deamination at 65°C to eliminate the amino groups. Copper sulfate pentahydrate (CuSO₄·5H₂O) serves as a catalyst, enhancing reaction efficiency and reducing byproduct formation.

Purification and Recrystallization

Crude 2,3-dibromo-6-methylnaphthalene is purified via recrystallization in ethyl acetate, yielding a product with ≥99.5% purity. This step is critical for removing residual copper catalysts and unreacted starting materials. The process involves dissolving the crude product in refluxing ethyl acetate, followed by slow cooling to 20°C to induce crystallization. Filtration and drying under vacuum afford the purified intermediate, which is subsequently subjected to side-chain bromination.

Functional Group Interconversion Methods

Oxidation-Bromination Sequences

An alternative pathway involves the oxidation of 6-hydroxymethylnaphthalene derivatives to the corresponding aldehyde, followed by bromination. For example, 2,3-dibromo-6-hydroxymethylnaphthalene is oxidized using pyridinium chlorochromate (PCC) in DCM to form 2,3-dibromo-6-formylnaphthalene. The aldehyde is then treated with hydrogen bromide (HBr) in acetic acid to yield the bromomethyl derivative. While this method offers moderate yields (40–60%), it introduces complexity due to the instability of the aldehyde intermediate.

Grignard Reagent-Based Alkylation

The introduction of the bromomethyl group via Grignard reagents has been explored, albeit with limited success. Reacting 2,3-dibromonaphthalene with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) generates 2,3-dibromo-6-methylnaphthalene, which is subsequently brominated as described earlier. This approach suffers from low regioselectivity and competing side reactions, resulting in yields below 30%.

Regioselective Bromination Techniques

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies employ directing groups such as amides or sulfonamides to control bromine placement. For instance, 6-methylnaphthalene-2-sulfonamide undergoes lithiation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with bromine to install bromine atoms at the 2- and 3-positions. The sulfonamide group is subsequently removed via hydrolysis, and the methyl group is brominated. While effective, this method requires cryogenic conditions and specialized reagents, limiting scalability.

Transition Metal-Catalyzed Bromination

Palladium-catalyzed bromination using dibromine (Br₂) and palladium(II) acetate (Pd(OAc)₂) has been investigated for naphthalene derivatives. This method enables selective bromination at electron-rich positions but is less effective for installing multiple bromine atoms in proximity. Recent advances in catalyst design, including the use of bidentate ligands, have improved yields to 45–50% for di-brominated products.

Purification and Characterization

Chromatographic Separation

Column chromatography over silica gel with hexane-ethyl acetate (9:1) eluent is employed to isolate this compound from reaction mixtures. Fractions containing the target compound are identified via thin-layer chromatography (TLC) and combined for solvent evaporation.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the final product. The ¹H NMR spectrum exhibits a singlet at δ 4.8 ppm for the bromomethyl group (-CH₂Br), while aromatic protons resonate as multiplets between δ 7.5–8.2 ppm. Mass spectrometry (MS) reveals a molecular ion peak at m/z 402 (M⁺) corresponding to the molecular formula C₁₁H₇Br₃.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-(bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce complex aromatic polymers .

Scientific Research Applications

2,3-Dibromo-6-(bromomethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-(bromomethyl)naphthalene involves its high reactivity due to the presence of bromine atoms. These atoms can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as polymerization or coupling, to form new compounds .

Comparison with Similar Compounds

  • 2,3-Bis(dibromomethyl)naphthalene
  • 2,6-Bis(bromomethyl)naphthalene
  • 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene

Comparison: 2,3-Dibromo-6-(bromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This pattern influences its reactivity and the types of reactions it can undergo.

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dibromo-6-(bromomethyl)naphthalene, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via sequential bromination of naphthalene derivatives. Direct bromination using Br₂ in chlorinated solvents (e.g., CCl₄) at controlled temperatures (−30°C to 77°C) is common but may require excess reagents and multiple purification stages . Alternative methods include using ionic liquids (e.g., 3-methylimidazolium tribromide) at 70°C to improve regioselectivity . Yield optimization hinges on stoichiometric control of brominating agents, solvent polarity, and reaction time. For instance, over-bromination can occur if temperatures exceed 80°C, leading to byproducts like tetrabrominated analogs.

Advanced: How can researchers address purification challenges arising from polybrominated byproducts in the synthesis of this compound?

Answer:
Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for separating polybrominated isomers. However, due to similar polarities among brominated derivatives, high-performance liquid chromatography (HPLC) with a C18 stationary phase and acetonitrile/water mobile phase may be necessary . Recrystallization in ethanol at low temperatures (0–6°C) can further isolate the target compound, as solubility differences between mono-, di-, and tri-brominated species become pronounced .

Advanced: What strategies enhance regioselectivity during bromination to favor the 2,3,6-substitution pattern?

Answer:
Regioselectivity is influenced by steric and electronic factors. Electron-donating groups (e.g., methyl at position 6) direct bromination to ortho/para positions. Using bulky brominating agents (e.g., N-bromosuccinimide in DMF) can suppress unwanted para-bromination . Computational modeling (DFT studies) of transition states helps predict favorable sites, while low-temperature conditions (−30°C) stabilize intermediates, reducing kinetic competition .

Advanced: What derivatization strategies are viable for this compound in pharmaceutical intermediate synthesis?

Answer:
The bromomethyl group at position 6 enables nucleophilic substitution (e.g., with amines or thiols) to generate functionalized analogs. For cross-coupling reactions (Suzuki or Heck), the 2- and 3-bromo positions serve as aryl halide precursors. However, competing reactivity at multiple sites requires protecting group strategies (e.g., silylation of the bromomethyl group) to direct coupling to specific positions . Post-functionalization hydrolysis (e.g., using KOH/EtOH) can convert esters to carboxylic acids for further modification .

Basic: How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

Answer:
The compound is sensitive to hydrolysis, particularly in aqueous alkaline conditions (pH > 9), where debromination occurs. Storage at 0–6°C in inert solvents (e.g., dry DCM) under argon atmosphere is recommended . Thermal degradation above 120°C releases HBr, necessitating stability studies via thermogravimetric analysis (TGA) to define safe handling thresholds .

Advanced: What analytical techniques resolve structural ambiguities in this compound due to its high bromine content?

Answer:
High-resolution mass spectrometry (HRMS) with electron ionization (EI) confirms molecular weight (MW = 365.89 g/mol), while ¹H/¹³C NMR with DEPT-135 distinguishes CH₂ (δ 4.8–5.2 ppm for bromomethyl) and aromatic protons (δ 7.5–8.3 ppm) . X-ray crystallography is critical for resolving positional isomerism, as bromine atoms create distinct crystallographic patterns .

Basic: What are the environmental fate and biodegradation pathways of this compound?

Answer:
As a polybrominated aromatic hydrocarbon, it is resistant to aerobic degradation but may undergo reductive debromination in anaerobic sediments. Environmental monitoring via SPE-GC/MS detects trace residues in water and soil, with log Kow > 4 indicating high bioaccumulation potential . Photodegradation under UV light produces dibenzofuran derivatives, requiring controlled disposal to prevent ecosystem toxicity .

Advanced: How does this compound perform in cross-coupling reactions compared to mono-brominated analogs?

Answer:
The presence of three bromine atoms introduces competing reactivity. Palladium-catalyzed couplings (e.g., Suzuki) favor the 2- and 3-positions due to lower steric hindrance, while the bromomethyl group remains inert under standard conditions. However, catalyst poisoning by HBr byproducts necessitates scavengers (e.g., silver oxide) and excess ligands (e.g., XPhos) to maintain efficiency .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Emission modeling shows vapor pressure ≤ 0.1 mmHg at 25°C, but airborne particulates may form during grinding . Spill management requires neutralization with sodium bicarbonate and disposal in halogenated waste containers. Biomonitoring of urinary naphthol metabolites is advised for exposure tracking .

Advanced: How can researchers reconcile contradictory data on the compound’s toxicity across in vitro and in vivo studies?

Answer:
Discrepancies often arise from metabolic activation differences. In vitro assays (e.g., Ames test) may underestimate toxicity due to lack of cytochrome P450-mediated bioactivation. In vivo rodent studies show hepatotoxicity (ALT/AST elevation) linked to glutathione depletion, but interspecies variability necessitates human organoid models for relevance . Risk of bias assessment (e.g., randomization, dose reporting) must be applied to existing toxicological data to prioritize high-confidence studies .

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